molecular formula C11H19ClN2O B11798228 2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone

2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone

Cat. No.: B11798228
M. Wt: 230.73 g/mol
InChI Key: DOKNYKYQTTYUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a pyrrolidine ring, and a cyclopropylmethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of 3-(((cyclopropylmethyl)amino)methyl)pyrrolidine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone
  • 2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone

Uniqueness

2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone stands out due to its specific structural features, such as the cyclopropylmethylamino moiety, which may confer unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H19ClN2O

Molecular Weight

230.73 g/mol

IUPAC Name

2-chloro-1-[3-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C11H19ClN2O/c12-5-11(15)14-4-3-10(8-14)7-13-6-9-1-2-9/h9-10,13H,1-8H2

InChI Key

DOKNYKYQTTYUGO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2CCN(C2)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.